Site-Selective Suzuki Cross-Coupling: Programmable C3 vs. C5 Reactivity in 3,5-Dichloropyridazin-4-amine vs. 3,6-Dichloropyridazin-4-amine
Under ligand-controlled Suzuki–Miyaura conditions, 3,5-dichloropyridazines bearing a 4-amino group exhibit switchable site-selectivity: with P(t-Bu)₃ ligand, coupling occurs preferentially at C3, while with XPhos ligand, C5-selective coupling is achieved [1]. This orthogonal reactivity is quantitatively distinct from the 3,6-dichloro isomer, where the two C–Cl bonds are chemically equivalent and such ligand-programmed discrimination is not possible [2]. In practice, the C3:C5 selectivity ratio can exceed 20:1, enabling sequential bis-arylation to generate unsymmetrical 3,5-diarylpyridazin-4-amines without protecting group manipulation [1].
| Evidence Dimension | Site-selectivity in Suzuki monocoupling |
|---|---|
| Target Compound Data | C3:C5 selectivity ≥20:1 with appropriate ligand; both positions independently addressable |
| Comparator Or Baseline | 3,6-Dichloropyridazin-4-amine: C3 and C6 are chemically equivalent; no site-selectivity possible |
| Quantified Difference | Two electronically distinct C–Cl bonds vs. two equivalent C–Cl bonds; enables sequential unsymmetrical diarylation |
| Conditions | Pd-catalyzed Suzuki–Miyaura coupling, aryl/heteroaryl boronic acids, P(t-Bu)₃ (C3-selective) or XPhos (C5-selective) ligand, K₃PO₄ base, dioxane, 80–100 °C |
Why This Matters
For medicinal chemistry programs requiring unsymmetrical 3,5-diaryl-4-aminopyridazine scaffolds, only the 3,5-dichloro isomer provides the requisite electronic asymmetry to achieve sequential, protecting-group-free diversification, directly reducing synthetic step count and improving route efficiency.
- [1] Dai, X., Chen, Y., Garrell, S., Liu, H., Zhang, L.-K., Palani, A., Hughes, G., Nargund, R. (2014). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. Journal of Organic Chemistry, 79(21), 10311–10322. View Source
- [2] PubChem Compound Summary CID 12304537, 3,6-Dichloropyridazin-4-amine. View Source
